molecular formula C10H23Cl2N3O B1424107 N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride CAS No. 1236267-70-1

N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride

Cat. No. B1424107
M. Wt: 272.21 g/mol
InChI Key: ITAFCCJUOYXBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride” is a chemical compound with the molecular formula C10H23Cl2N3O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride” is complex, as it includes a pyrrolidine ring, a carboxamide group, and a dimethylamino propyl group . More detailed structural analysis would require additional data or computational modeling.


Chemical Reactions Analysis

The compound has been used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Scientific Research Applications

Polymer Research

  • Field : Polymer Research
  • Application : This compound is used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .
  • Method : The process involves the total initial concentration of monomers which significantly influences the composition and compositional heterogeneity of copolymers .
  • Results : The study showed that such processes cannot be adequately described using the comonomer reactivity ratios .

RAFT Polymerization

  • Field : Polymer Chemistry
  • Application : The compound is used in the reversible addition–fragmentation chain transfer (RAFT) polymerization .
  • Method : The polymerization was conducted in a solvent mixture of water (acidic pH) and 2-propanol in the ratio of 2:1 using 4-cyanopentanoic acid dithiobenzoate (CTP) as the chain transfer agent (CTA), and 4,4′-azobis (4-cyanovaleric acid) (ACVA) as the initiator .
  • Results : The synthesis in acidic media and purification with precipitation in acetone allowed the good retention of dithioester chain end groups .

CO2 Sensing

  • Field : Environmental Science
  • Application : This compound is used in the development of CO2 sensors .
  • Method : The electrical response of this polymer to CO2 upon long exposure times was measured in both the aqueous and solid phases .
  • Results : The resistance first decreased over time, reaching a minimum, followed by a gradual increase with further exposure to CO2 .

Drug Delivery

  • Field : Biomedical Engineering
  • Application : This compound is used in the synthesis of self-healing pH-responsive hydrogels for drug delivery applications .
  • Method : The hydrogels are synthesized using this compound as a cationic monomer .
  • Results : The hydrogels have the ability to complex with nucleic acids and facilitate their intracellular delivery .

Amide Bonding

  • Field : Biochemistry
  • Application : This compound is generally utilized as a carboxyl activating agent for amide bonding with primary amines .
  • Method : It reacts with carboxyl groups to form amide bonds, and it can also react with phosphate groups .
  • Results : This method has been used in peptide synthesis, crosslinking proteins to nucleic acids, and preparation of immunoconjugates .

Gene Delivery

  • Field : Genetic Engineering
  • Application : This compound is used as a cationic monomer to develop gene delivery vectors .
  • Method : It has the ability to complex with nucleic acids and facilitate their intracellular delivery .
  • Results : This method has been used for efficient gene delivery in various biomedical applications .

Safety And Hazards

The safety and hazards associated with “N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride” are not explicitly mentioned in the retrieved sources. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for “N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride” could involve its use in the development of AFP-based CO2 sensors , as well as further exploration of its role in the copolymerization of amine-containing monomers .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-13(2)8-4-7-12-10(14)9-5-3-6-11-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAFCCJUOYXBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1CCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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